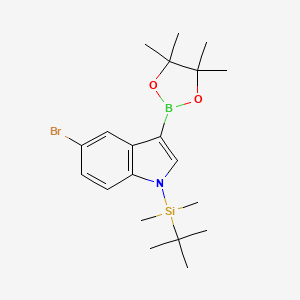

Éster de pinacol del ácido 5-bromo-1-(t-butildimetilsilil)indol-3-borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

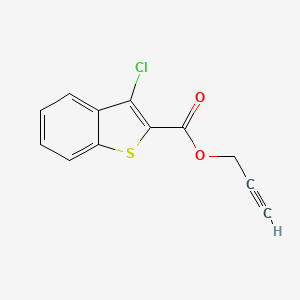

5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound

Aplicaciones Científicas De Investigación

5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester has several applications in scientific research:

Medicinal Chemistry: Used in the synthesis of potential drug candidates, particularly those targeting cancer, neurological disorders, and infectious diseases.

Organic Synthesis: Serves as a building block for the construction of complex organic molecules.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mecanismo De Acción

Target of Action

It’s known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the compound’s primary targets could be the organic groups involved in these reactions.

Mode of Action

The compound, being a boronic acid pinacol ester, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid pinacol ester transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . It enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects include the creation of complex organic structures, which can be used in various applications, from pharmaceuticals to materials science .

Pharmacokinetics

It’s important to note that boronic acid pinacol esters are generally susceptible to hydrolysis , which could influence their bioavailability and stability. The rate of this reaction is strongly influenced by pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of complex organic structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic acid pinacol ester . Additionally, the presence of a palladium catalyst and appropriate organic groups is necessary for the Suzuki-Miyaura cross-coupling reaction to occur .

Análisis Bioquímico

Biochemical Properties

They can undergo transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations

Cellular Effects

Boronic esters are known to have various effects on cells depending on their specific structures and the types of cells they interact with .

Molecular Mechanism

Boronic esters are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in a freezer .

Metabolic Pathways

Boronic esters are known to be involved in a variety of metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester typically involves the following steps:

Bromination: The indole core is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS).

Silylation: The 1-position of the indole is protected with a t-butyldimethylsilyl (TBDMS) group using a silylating agent like TBDMS chloride in the presence of a base such as imidazole.

Borylation: The 3-position of the indole is functionalized with a boronic acid pinacol ester group through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a common reaction for forming carbon-carbon bonds, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol).

Oxidation: Can be performed using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.

Oxidation: Yields alcohols or phenols.

Substitution: Results in various substituted indole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromoindole-3-boronic acid pinacol ester: Lacks the t-butyldimethylsilyl group, making it less sterically hindered.

1-(t-Butyldimethylsilyl)indole-3-boronic acid pinacol ester: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Indole-3-boronic acid pinacol ester: Lacks both the bromine and silyl groups, making it more reactive but less selective.

Uniqueness

5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester is unique due to the combination of the bromine, silyl, and boronic ester groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Propiedades

IUPAC Name |

[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-12-14(22)10-11-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJFXMSQLQDCIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Br)[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BBrNO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)

![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)

![7-ethoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2399212.png)

![4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2399215.png)

![(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2399218.png)

![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)